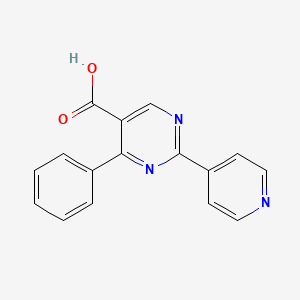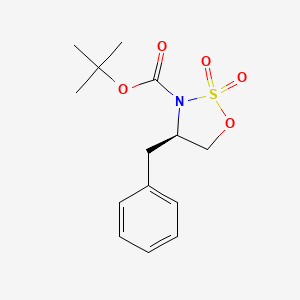
(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral heterocyclic compound featuring a unique oxathiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with di-tert-butyl dicarbonate (Boc anhydride) to form the Boc-protected benzylamine. This intermediate then reacts with chlorosulfonyl isocyanate to form the oxathiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxathiazolidine ring, potentially opening the ring and forming simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl or amine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, ®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide serves as a versatile intermediate for the construction of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development. It can be used to synthesize potential pharmaceuticals with antibacterial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxathiazolidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. This interaction can inhibit or activate pathways involved in disease processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
- ®-3-Boc-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide
- (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
- 3-Boc-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide
Comparison: Compared to its analogs, ®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific chiral configuration and the presence of the benzyl group. These features contribute to its distinct reactivity and potential biological activity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl (4R)-4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(15,17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIYMPOLIUHNDY-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



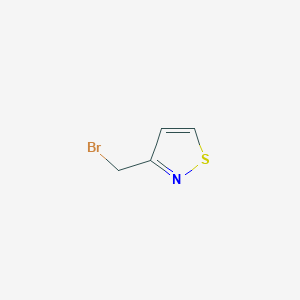
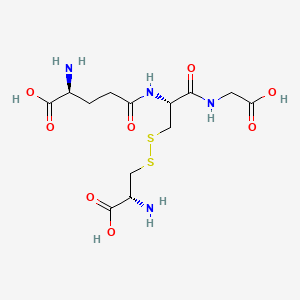

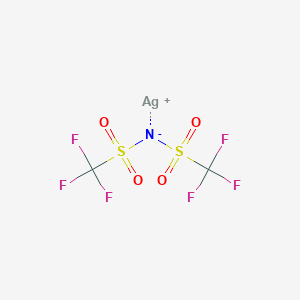
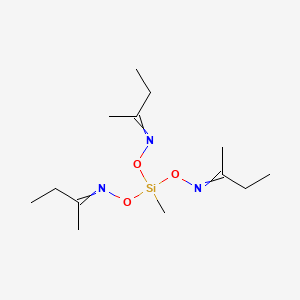
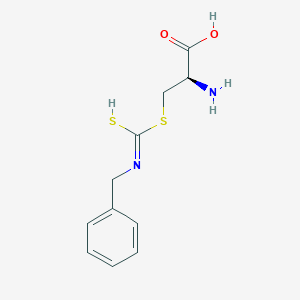

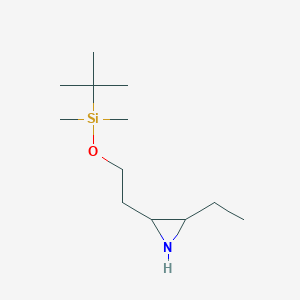
![1-[[6-(4-methoxyphenyl)-6,7-dihydro-5H-triazolo[5,1-b][1,3]oxazin-3-yl]methyl]piperidin-4-amine](/img/structure/B8018027.png)
![(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B8018030.png)
